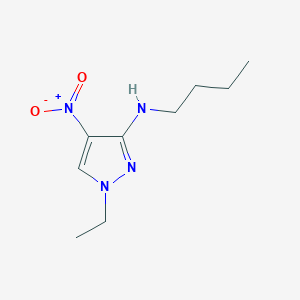

N-Butyl-1-ethyl-4-nitro-1H-pyrazol-3-amine

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

N-butyl-1-ethyl-4-nitropyrazol-3-amine | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H16N4O2/c1-3-5-6-10-9-8(13(14)15)7-12(4-2)11-9/h7H,3-6H2,1-2H3,(H,10,11) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NFFIGOMNHHJSCG-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCNC1=NN(C=C1[N+](=O)[O-])CC | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H16N4O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

212.25 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Contextualization of Nitropyrazole and Aminopyrazole Scaffolds in Advanced Heterocyclic Chemistry

The pyrazole (B372694) ring, a five-membered heterocycle with two adjacent nitrogen atoms, serves as a versatile building block in organic synthesis. The introduction of nitro (-NO2) and amino (-NH2) groups onto this scaffold gives rise to nitropyrazoles and aminopyrazoles, respectively, two classes of compounds with distinct and highly valuable chemical characteristics.

Nitropyrazoles are noted for their electron-deficient nature, a consequence of the strong electron-withdrawing properties of the nitro group. This feature not only influences the reactivity of the pyrazole ring but also imparts unique energetic and optical properties to the molecules. nih.gov Research into nitropyrazole derivatives has been prominent in the field of energetic materials, where the high nitrogen content and positive heat of formation contribute to their potential as components of explosives and propellants. nih.gov The presence of the nitro group can also lead to interesting photophysical behaviors, making them candidates for applications in nonlinear optics and as components in photosensitive materials.

Conversely, aminopyrazoles are characterized by the electron-donating nature of the amino group, which significantly alters the electronic landscape of the pyrazole ring. mdpi.com This functional group is a key pharmacophore in medicinal chemistry, and aminopyrazole derivatives have been extensively investigated for a wide range of biological activities. mdpi.comresearchgate.net The amino group provides a site for further chemical modification, allowing for the synthesis of large libraries of compounds with diverse pharmacological profiles. researchgate.net In the context of materials science, the amino group can act as a coordination site for metal ions, leading to the formation of novel coordination polymers and metal-organic frameworks (MOFs) with potential applications in catalysis and gas storage.

The dual presence of both nitro and amino groups on a pyrazole scaffold, as seen in N-Butyl-1-ethyl-4-nitro-1H-pyrazol-3-amine, creates a "push-pull" electronic system. This arrangement, where an electron-donating group and an electron-withdrawing group are in conjugation, can lead to significant intramolecular charge transfer, a phenomenon that is highly desirable for applications in nonlinear optics and as solvatochromic dyes.

Significance of Pyrazole Derivatives in Contemporary Materials Science Research

Beyond the realm of pharmaceuticals, pyrazole (B372694) derivatives have emerged as crucial components in the development of advanced materials. bohrium.comglobalresearchonline.net Their robust chemical and thermal stability, coupled with the tunability of their electronic and photophysical properties through substitution, makes them highly attractive for a variety of applications. nih.gov

In the field of polymer science, pyrazole-containing monomers can be incorporated into polymer backbones to enhance thermal stability, flame retardancy, and optical properties. The nitrogen atoms in the pyrazole ring can also act as ligands for metal catalysts used in polymerization reactions. Pyrazole derivatives have also found utility as dyes and fluorescent probes. researchgate.net The rigid structure of the pyrazole ring can lead to high quantum yields of fluorescence, and the emission color can be fine-tuned by altering the substituents on the ring. This makes them valuable for applications in bioimaging, sensing, and organic light-emitting diodes (OLEDs).

Furthermore, the ability of pyrazoles to coordinate with a wide range of metal ions has led to their extensive use in coordination chemistry. researchgate.net The resulting metal complexes have shown promise as catalysts, magnetic materials, and luminescent sensors. The structural versatility of pyrazole ligands allows for the rational design of complexes with specific geometries and electronic properties.

The following table provides a summary of the applications of pyrazole derivatives in materials science:

| Application Area | Examples of Pyrazole Derivative Functionality |

| Polymer Science | Monomers for high-performance polymers, thermal stabilizers, flame retardants. |

| Dyes and Pigments | Chromophores for textiles, printing inks, and optical data storage. |

| Fluorescent Probes | Sensors for metal ions and biomolecules, components of OLEDs. |

| Coordination Chemistry | Ligands for catalysts, magnetic materials, and luminescent complexes. |

| Agrochemicals | Herbicides, fungicides, and insecticides. orientjchem.org |

Rationale for Investigating N Butyl 1 Ethyl 4 Nitro 1h Pyrazol 3 Amine: a Multifunctionalized Pyrazole Paradigm

Foundational Approaches to Pyrazole Ring Formation

The formation of the pyrazole ring is the cornerstone of the synthesis of this compound. Various classical and modern synthetic methods can be employed, primarily involving the condensation of a hydrazine (B178648) derivative with a 1,3-dicarbonyl compound or its synthetic equivalent.

Strategic Annulation Reactions Involving Substituted Hydrazines

Annulation reactions, particularly the Knorr pyrazole synthesis and related methodologies, represent a robust and widely utilized approach for constructing the pyrazole nucleus. researchgate.net This strategy involves the condensation of a substituted hydrazine with a 1,3-dicarbonyl compound or a synthon thereof. beilstein-journals.org

In the context of synthesizing the target molecule's precursor, 1-ethyl-3-aminopyrazole, ethylhydrazine (B1196685) would serve as the key building block. The reaction of ethylhydrazine with a suitable 1,3-dicarbonyl equivalent, such as a β-ketonitrile, is a common and effective method for the preparation of 3-aminopyrazoles. The reaction proceeds through an initial condensation to form a hydrazone, followed by an intramolecular cyclization and dehydration to yield the aromatic pyrazole ring. The choice of reaction conditions, such as solvent and catalyst, can influence the regioselectivity of the initial nucleophilic attack by the substituted hydrazine, thereby determining the final substitution pattern on the pyrazole ring.

For instance, the condensation of a β-ketonitrile with a monosubstituted hydrazine can potentially lead to two regioisomeric pyrazoles. However, by carefully selecting the reaction conditions, such as using thermodynamic or kinetic control, a high degree of regioselectivity can often be achieved. chim.it

Table 1: Examples of Pyrazole Synthesis via Annulation Reactions

| Hydrazine Derivative | 1,3-Dicarbonyl Synthon | Product | Reaction Conditions | Yield (%) | Reference |

| Ethylhydrazine | β-Ketonitrile | 1-Ethyl-3-aminopyrazole derivative | EtOH, reflux | Not specified | |

| Phenylhydrazine | Ethyl acetoacetate | 1-Phenyl-3-methyl-5-pyrazolone | Acetic acid, reflux | Not specified | researchgate.net |

| Hydrazine hydrate | 1,3-Diketone | 3,5-Disubstituted pyrazole | Acid catalyst | Good to excellent | beilstein-journals.org |

Multi-Component Reaction Pathways to Pyrazole Cores

Multi-component reactions (MCRs) have emerged as a powerful and efficient tool for the synthesis of highly functionalized heterocyclic compounds, including pyrazoles. nih.gov These reactions involve the combination of three or more starting materials in a single synthetic operation to form a complex product in a highly atom-economical fashion. mdpi.com

For the synthesis of substituted 3-aminopyrazoles, a three-component reaction involving a hydrazine, an active methylene (B1212753) nitrile (such as malononitrile), and a third component like an orthoester or an aldehyde can be employed. tandfonline.com Another versatile MCR approach involves the reaction of a 1,3-dicarbonyl compound, a hydrazine, and another component to introduce further diversity at the pyrazole core. google.com For example, a one-pot, three-component synthesis of 3-aminopyrazole (B16455) derivatives has been developed using hydrazine hydrate, isothiocyanates, and 1,3-dicarbonyl compounds. tandfonline.com

The key advantage of MCRs lies in their ability to rapidly generate molecular complexity from simple and readily available starting materials. The specific substitution pattern of the resulting pyrazole is determined by the choice of the individual components.

Table 2: Multi-Component Syntheses of Substituted Pyrazoles

| Component 1 | Component 2 | Component 3 | Product | Catalyst/Solvent | Yield (%) | Reference |

| Hydrazine hydrate | Isothiocyanate | 1,3-Dicarbonyl compound | 3-Aminopyrazole derivative | I2 / Ethanol | High | tandfonline.com |

| Aldehyde | Hydrazine | DMAD | 1,3,4,5-Tetrasubstituted pyrazole | Not specified | Not specified | nih.gov |

| Enaminone | Benzaldehyde | Hydrazine-HCl | 1-H-pyrazole derivative | Ammonium acetate (B1210297) / Water | Moderate | nih.gov |

Regioselective Introduction of the Nitro Group at the C4 Position

Once the 1-ethyl-3-(butylamino)pyrazole core is assembled, the subsequent step involves the regioselective introduction of a nitro group at the C4 position. This is typically achieved through electrophilic aromatic substitution, a reaction for which pyrazoles are well-suited due to their electron-rich nature. chim.it

Direct Nitration Protocols for Pyrazole Systems

Direct nitration is the most common method for introducing a nitro group onto a pyrazole ring. researchgate.net This is typically carried out using a nitrating agent, which is a source of the electrophilic nitronium ion (NO2+). biosynth.com Common nitrating systems include a mixture of concentrated nitric acid and sulfuric acid, or fuming nitric acid. researchgate.net The choice of the nitrating agent and reaction conditions, such as temperature and reaction time, can significantly impact the yield and selectivity of the reaction. For instance, a one-pot, two-step method for the synthesis of 4-nitropyrazole from pyrazole has been developed using fuming nitric acid and fuming sulfuric acid, achieving a high yield. researchgate.net

In the case of pyrazoles bearing activating groups, such as amino and alkyl substituents, the nitration generally proceeds under milder conditions. The use of reagents like bismuth nitrate (B79036) impregnated on a solid support has also been reported as a milder and more environmentally benign nitrating system for pyrazoles. mdpi.com

Table 3: Direct Nitration of Pyrazole Derivatives

| Substrate | Nitrating Agent | Product | Reaction Conditions | Yield (%) | Reference |

| Pyrazole | Fuming HNO3 / Fuming H2SO4 | 4-Nitropyrazole | 50 °C, 1.5 h | 85 | researchgate.net |

| 1-Methylpyrazole | HNO3 / Ac2O | 1-Methyl-4-nitropyrazole | Not specified | Not specified | chim.it |

| Pyrazole | Bismuth Nitrate | 4-Nitropyrazole | Not specified | High | mdpi.com |

Influence of Substituent Effects on C-Nitration Selectivity

The regioselectivity of the nitration of substituted pyrazoles is governed by the electronic effects of the substituents already present on the ring. nih.gov The pyrazole ring is inherently electron-rich, and the nitrogen atoms influence the electron distribution. The C4 position is generally the most electron-rich and, therefore, the most susceptible to electrophilic attack.

Substituents at the N1 and C3 positions play a crucial role in directing the incoming electrophile. Electron-donating groups, such as alkyl and amino groups, further activate the pyrazole ring towards electrophilic substitution and reinforce the inherent preference for attack at the C4 position. In the case of N-Butyl-1-ethyl-1H-pyrazol-3-amine, both the N1-ethyl group and the C3-butylamino group are electron-donating. The amino group at the C3 position, in particular, is a strong activating group and will strongly direct the incoming nitronium ion to the C4 position. This is due to the ability of the amino group to stabilize the positive charge in the arenium ion intermediate through resonance. nih.gov

Conversely, electron-withdrawing groups on the pyrazole ring would deactivate it towards electrophilic substitution and could potentially alter the regioselectivity of nitration. tandfonline.com

Mechanistic Insights into Nitration Processes

The nitration of pyrazoles, like other aromatic compounds, proceeds through an electrophilic aromatic substitution (SEAr) mechanism. The reaction is initiated by the generation of the highly electrophilic nitronium ion (NO2+) from the nitrating agent. biosynth.com

The mechanism can be summarized in the following steps:

Formation of the Nitronium Ion: In a typical nitrating mixture of nitric acid and sulfuric acid, sulfuric acid protonates nitric acid, which then loses a molecule of water to form the nitronium ion. biosynth.com

Electrophilic Attack: The π-electron system of the pyrazole ring acts as a nucleophile and attacks the electrophilic nitronium ion. This attack is regioselective, with the C4 position being the preferred site for electron-rich pyrazoles. This step leads to the formation of a resonance-stabilized carbocation intermediate, often referred to as a Wheland intermediate or an arenium ion.

Deprotonation: A weak base, such as water or the bisulfate ion, removes a proton from the C4 carbon of the arenium ion. This step restores the aromaticity of the pyrazole ring and yields the final 4-nitro-pyrazole product. biosynth.com

The rate-determining step of the reaction is typically the formation of the arenium ion. The stability of this intermediate is a key factor in determining the regioselectivity of the reaction. For 3-aminopyrazole derivatives, the positive charge in the arenium ion formed upon attack at the C4 position can be delocalized onto the amino group, leading to a more stable intermediate and favoring the formation of the 4-nitro product. nih.gov

Elaboration of the Amino Functionality at C3 Position

A crucial aspect of the synthesis is the introduction and subsequent functionalization of the amino group at the C3 position of the pyrazole ring.

Synthetic Routes for Amination of Pyrazole Precursors

The introduction of an amino group at the C3 position of a 4-nitropyrazole can be achieved through various synthetic routes. One common strategy involves the use of a precursor already bearing a nitrogen-containing functionality that can be converted to an amino group. For instance, the synthesis of 3-amino-4-nitropyrazole has been documented and serves as a key intermediate. synchem.de

Another versatile method for introducing an amino group onto a heterocyclic ring is through nucleophilic aromatic substitution (SNAr) of a suitable leaving group, such as a halogen, at the C3 position. However, a more direct approach involves the construction of the pyrazole ring from acyclic precursors that already contain the necessary nitrogen functionality. The condensation of β-ketonitriles with hydrazine is a widely used method for the synthesis of 3-aminopyrazoles. chim.it Similarly, the reaction of α,β-unsaturated nitriles with hydrazines also provides access to the 3-aminopyrazole scaffold. chim.it

In the context of preparing a 4-nitro-substituted 3-aminopyrazole, a potential route involves the oxidation of a pre-existing amino group on a pyrazole precursor to a nitro group, followed by the introduction of the C3-amino functionality. For example, the oxidation of both amino groups of 3-amino-4-(5-amino-4-cyano-1H-pyrazol-3-yl)-furazan to nitro groups has been demonstrated using a mixture of hydrogen peroxide and sulfuric acid in the presence of sodium tungstate. mdpi.com This highlights the feasibility of introducing a nitro group at the C4 position in the presence of an amino group at C3.

A summary of common amination strategies for pyrazole precursors is presented in the table below.

| Precursor Type | Reagents and Conditions | Product | Reference(s) |

| β-Ketonitriles | Hydrazine hydrate | 3-Aminopyrazole | chim.it |

| α,β-Unsaturated nitriles | Hydrazine hydrate | 3-Aminopyrazole | chim.it |

| 3-Halo-4-nitropyrazole | Aminating agent (e.g., ammonia, amines) | 3-Amino-4-nitropyrazole | Inferred |

| 3-Amino-4-cyanopyrazole | Oxidation followed by functional group transformations | 3-Amino-4-nitropyrazole | researchgate.net |

| Diaminopyrazole derivative | H₂O₂/H₂SO₄, Na₂WO₄ | Dinitropyrazole derivative | mdpi.com |

N-Alkylation Strategies for the Amino Group (e.g., N-Butyl Derivatization)

Once the 3-amino-4-nitropyrazole scaffold is in place, the next step involves the introduction of the butyl group onto the exocyclic amino group. Standard N-alkylation methods for aromatic amines can be employed for this transformation. Direct alkylation with a butyl halide (e.g., 1-bromobutane (B133212) or 1-iodobutane) in the presence of a base is a common approach. The choice of base and solvent is crucial to control the extent of alkylation and prevent side reactions.

Alternatively, reductive amination provides a valuable route for N-butylation. This two-step, one-pot process involves the initial condensation of the 3-aminopyrazole with butanal to form an intermediate imine, which is then reduced in situ to the corresponding N-butyl amine. Common reducing agents for this transformation include sodium borohydride (B1222165) (NaBH₄) and sodium triacetoxyborohydride (B8407120) (NaBH(OAc)₃).

The table below outlines potential strategies for the N-butylation of a 3-aminopyrazole precursor.

| Method | Alkylating/Carbonyl Reagent | Reducing Agent (if applicable) & Conditions | Product |

| Direct Alkylation | 1-Bromobutane or 1-Iodobutane | Base (e.g., K₂CO₃, NaH), suitable solvent (e.g., DMF, ACN) | N-Butyl-3-aminopyrazole |

| Reductive Amination | Butanal | NaBH₄ or NaBH(OAc)₃, suitable solvent (e.g., MeOH, DCE) | N-Butyl-3-aminopyrazole |

N1-Alkylation of the Pyrazole Heterocycle

The introduction of the ethyl group at the N1 position of the pyrazole ring is a critical step that significantly influences the properties of the final compound.

Specific Methodologies for N1-Ethylation

The N-alkylation of pyrazoles is a well-established transformation, typically achieved by reacting the pyrazole with an alkylating agent in the presence of a base. For the N1-ethylation of a 4-nitropyrazole precursor, ethyl halides such as ethyl iodide or ethyl bromide are commonly used electrophiles. The reaction is generally carried out in a polar aprotic solvent like dimethylformamide (DMF) or acetonitrile (B52724) (ACN) with a base such as potassium carbonate (K₂CO₃) or sodium hydride (NaH). nih.gov

For instance, the synthesis of 1-methyl-4-nitropyrazole has been achieved by treating 4-nitropyrazole with iodomethane (B122720) in the presence of sodium hydride in THF. nih.gov A similar strategy can be applied for the introduction of an ethyl group. The synthesis of 3,4-dinitropyrazole derivatives has been accomplished via N-alkylation with allyl bromide in the presence of triethylamine (B128534) (TEA) in acetonitrile. acs.org

An alternative approach involves the use of trichloroacetimidates as alkylating agents under acidic conditions, which offers a milder alternative to methods requiring strong bases. mdpi.comsemanticscholar.org

The following table summarizes representative conditions for N1-ethylation of pyrazole precursors.

| Pyrazole Precursor | Ethylation Reagent | Base/Catalyst and Conditions | Product | Reference(s) |

| 4-Nitropyrazole | Ethyl iodide | NaH, THF, room temperature | 1-Ethyl-4-nitropyrazole | nih.gov (by analogy) |

| 3,4-Dinitropyrazole | Ethyl bromide | TEA, ACN, 60 °C | 1-Ethyl-3,4-dinitropyrazole | acs.org (by analogy) |

| 4-Chloropyrazole | Phenethyl trichloroacetimidate | Camphorsulfonic acid, DCE, 60 °C | 1-Phenethyl-4-chloropyrazole | mdpi.comsemanticscholar.org |

Control of Regioisomer Formation in N-Alkylation Reactions

A significant challenge in the N-alkylation of unsymmetrically substituted pyrazoles is the potential for the formation of two regioisomers, N1- and N2-alkylated products. The regioselectivity of this reaction is influenced by a combination of steric and electronic factors, as well as the reaction conditions.

Generally, the alkylation of 3-substituted pyrazoles under basic conditions preferentially occurs at the N1 position, which is sterically less hindered. acs.org The presence of a bulky substituent at the C3 (or C5) position directs the incoming alkyl group to the more accessible N1 nitrogen. A systematic study on the N-substitution of 3-substituted pyrazoles using K₂CO₃ in DMSO has demonstrated regioselective N1-alkylation. acs.org The use of sterically bulky α-halomethylsilanes as masked methylating reagents has also been shown to significantly improve the selectivity for N1-methylation. acs.org

The nature of the substituent on the pyrazole ring also plays a crucial role. Electron-withdrawing groups can influence the acidity of the N-H proton and the nucleophilicity of the nitrogen atoms. For a 3-amino-4-nitropyrazole precursor, the electronic effects of both the amino and nitro groups must be considered.

In some cases, enzymatic alkylation can offer exceptional regioselectivity. Engineered enzymes have been used for the methylation, ethylation, and propylation of pyrazoles with unprecedented regioselectivity (>99%). nih.gov

The following table highlights key factors that influence the regioselectivity of pyrazole N-alkylation.

| Factor | Influence on Regioselectivity | Example | Reference(s) |

| Steric Hindrance | Bulky substituents at C3/C5 favor N1-alkylation. | Alkylation of 3-substituted pyrazoles. | acs.org |

| Alkylating Agent | Sterically demanding alkylating agents enhance N1 selectivity. | Use of α-halomethylsilanes. | acs.org |

| Reaction Conditions | Base and solvent can influence the isomer ratio. | K₂CO₃ in DMSO promotes N1-alkylation. | acs.org |

| Catalyst | Enzymes can provide exceptionally high regioselectivity. | Engineered methyltransferases for pyrazole alkylation. | nih.gov |

Convergent and Stepwise Synthesis Strategies for this compound

The synthesis of this compound can be approached through either a stepwise or a convergent strategy.

Stepwise Synthesis:

A linear, stepwise approach would involve the sequential modification of a simple pyrazole precursor. A possible stepwise route could be:

Nitration: Nitration of pyrazole to yield 4-nitropyrazole. guidechem.com

N1-Ethylation: Introduction of the ethyl group at the N1 position of 4-nitropyrazole to form 1-ethyl-4-nitropyrazole.

Introduction of the C3-Amino Precursor: Functionalization at the C3 position, for example, through halogenation followed by amination, or by constructing the ring with a latent amino group.

Formation of the C3-Amino Group: Conversion of the precursor to the 3-amino group.

N-Butylation: Alkylation of the 3-amino group with a butylating agent to afford the final product.

The order of these steps can be varied. For instance, the C3-amino group could be introduced before the N1-ethylation.

Convergent Synthesis:

A convergent synthesis involves the preparation of key fragments of the molecule separately, which are then combined in a later step. This approach can be more efficient and allows for greater flexibility in modifying different parts of the molecule.

One possible convergent strategy could involve:

Fragment 1 Synthesis: Preparation of a 1-ethyl-4-nitro-1H-pyrazole-3-precursor, such as 3-halo-1-ethyl-4-nitropyrazole.

Fragment 2: Butylamine (B146782).

Coupling: A nucleophilic substitution reaction between the 3-halopyrazole precursor and butylamine to form the final product.

Another convergent approach could be a multi-component reaction where the pyrazole ring is constructed from simpler starting materials in a one-pot process, incorporating the required substituents. For example, a reaction involving a substituted hydrazine, a β-ketoester or equivalent, and a source for the C4-nitro group could potentially assemble a highly substituted pyrazole core in a single step. nih.gov

The choice between a stepwise and a convergent strategy depends on the availability of starting materials, the efficiency of each step, and the ease of purification of the intermediates.

Exploration of Sustainable and Green Chemistry Approaches in Synthesis

The growing emphasis on environmental stewardship within the chemical industry has spurred significant research into sustainable and green synthetic methodologies for a wide array of heterocyclic compounds, including pyrazole derivatives. nih.govcitedrive.com While specific literature detailing green chemistry approaches for the synthesis of this compound is not extensively available, the principles and techniques applied to analogous pyrazole structures provide a foundational framework for developing more eco-friendly synthetic routes. benthamdirect.com The core tenets of green chemistry, such as waste minimization, use of renewable resources, and avoidance of hazardous substances, are increasingly being integrated into the synthesis of pyrazole scaffolds. researchgate.net

Traditional synthetic routes for pyrazole derivatives often involve harsh reaction conditions, the use of volatile and toxic organic solvents, and the generation of significant waste streams. researchgate.net In contrast, green approaches aim to mitigate these environmental and health concerns by focusing on several key areas: the use of green solvents, alternative energy sources, solvent-free reaction conditions, and the development of reusable catalysts. nih.govbenthamdirect.com

One of the most significant advancements in the green synthesis of pyrazoles is the utilization of water as a reaction medium. thieme-connect.comthieme-connect.com Water is an abundant, non-toxic, and non-flammable solvent, making it an ideal alternative to conventional organic solvents. ijsrch.com Research has demonstrated the successful synthesis of various pyrazole derivatives in aqueous media, often leading to simplified work-up procedures and reduced environmental impact. thieme-connect.comthieme-connect.com

Moreover, the adoption of alternative energy sources like microwave irradiation and ultrasound sonication has been shown to accelerate reaction rates, improve yields, and reduce energy consumption compared to conventional heating methods. benthamdirect.comresearchgate.net These techniques can often facilitate reactions under milder conditions and in shorter timeframes.

Solvent-free synthesis, or "neat" reactions, represents another important green chemistry strategy. researchgate.netresearchgate.net By eliminating the solvent altogether, this approach minimizes waste and can lead to higher reaction efficiency. Techniques such as grinding or ball milling are employed to facilitate reactions between solid-state reactants. rsc.orgrsc.org

The development and use of heterogeneous and recyclable catalysts are also central to sustainable pyrazole synthesis. nih.gov Catalysts such as nano-ZnO and polymer-bound p-toluenesulfonic acid have been effectively used in the synthesis of pyrazole derivatives, offering advantages like easy separation from the reaction mixture and the potential for reuse, which reduces waste and cost. thieme-connect.comnih.gov

Multicomponent reactions (MCRs) are another cornerstone of green pyrazole synthesis, allowing for the construction of complex molecules in a single step from three or more reactants. researchgate.net This approach enhances atom economy and reduces the number of synthetic steps, thereby minimizing waste and resource consumption. nih.gov

The following interactive data tables summarize various green and sustainable approaches that have been successfully applied to the synthesis of pyrazole analogues and could potentially be adapted for the synthesis of this compound.

Table 1: Green Solvents and Alternative Energy Sources in Pyrazole Synthesis

| Green Approach | Description | Advantages | Potential Application for this compound Synthesis |

| Aqueous Media | Using water as a solvent. thieme-connect.comthieme-connect.com | Non-toxic, non-flammable, abundant, and environmentally benign. ijsrch.com | Could be explored for the condensation steps in the synthesis, potentially reducing the need for volatile organic solvents. |

| Microwave Irradiation | Using microwave energy to heat the reaction. researchgate.netmdpi.com | Rapid heating, shorter reaction times, and often higher yields. mdpi.com | Could accelerate the cyclization and subsequent functionalization steps, improving overall efficiency. |

| Ultrasonication | Using high-frequency sound waves to promote the reaction. researchgate.netijsrch.com | Enhanced reaction rates, improved yields, and can be performed at room temperature. ijsrch.com | May offer a low-energy alternative for the various synthetic steps, particularly for improving reaction kinetics. |

Table 2: Solvent-Free and Catalytic Approaches in Pyrazole Synthesis

| Green Approach | Description | Advantages | Potential Application for this compound Synthesis |

| Solvent-Free Reactions | Conducting reactions without a solvent, often using grinding or ball milling. researchgate.netresearchgate.net | Reduces solvent waste, can lead to higher yields, and simplifies purification. rsc.org | The initial condensation reactions could potentially be carried out under solvent-free conditions to minimize waste. |

| Heterogeneous Catalysis | Using solid-phase catalysts that can be easily separated from the reaction mixture. nih.govthieme-connect.com | Catalyst can be recycled and reused, reducing waste and cost. nih.gov | A recyclable solid acid catalyst could be employed for the cyclization step, replacing traditional homogeneous acids. |

| Biocatalysis | Using enzymes or whole organisms as catalysts. mdpi.com | High selectivity, mild reaction conditions, and environmentally friendly. mdpi.com | While less common for this class of compounds, enzymatic methods could be explored for specific transformations, such as selective alkylation or amination. |

By exploring these sustainable and green chemistry approaches, the synthesis of this compound and its analogues can be made more environmentally friendly, economically viable, and safer. Future research in this area will likely focus on the direct application and optimization of these green methodologies for this specific class of compounds.

Fundamental Mechanistic Studies of Pyrazole Cyclization Reactions

The synthesis of the pyrazole core is a cornerstone of heterocyclic chemistry, with numerous methods developed for its construction. The formation of substituted pyrazoles, such as the scaffold of this compound, typically involves the cyclocondensation of a 1,3-dielectrophile with a hydrazine derivative. beilstein-journals.org For 3-aminopyrazoles specifically, a common route involves the reaction between a β-ketonitrile and a hydrazine. mdpi.comchim.itchim.it

The mechanism of pyrazole formation from 1,3-dicarbonyl compounds and hydrazines, known as the Knorr pyrazole synthesis, has been a subject of detailed study. rsc.org The reaction proceeds through several key intermediates. Initially, the hydrazine attacks one of the carbonyl groups of the 1,3-dielectrophile to form a hydrazone intermediate. beilstein-journals.org This is followed by an intramolecular cyclization and subsequent dehydration.

Key reaction intermediates that have been identified or proposed in various pyrazole synthesis pathways include:

Hydroxylpyrazolidine: In many cases, a hydroxylpyrazolidine intermediate can be observed and sometimes even isolated. The final step of the reaction is the acid- or base-catalyzed dehydration of this intermediate to form the aromatic pyrazole ring. rsc.org

Enaminones and Enaminonitriles: In syntheses starting from β-ketoesters or β-ketonitriles, enaminone or enaminonitrile intermediates are formed, which then undergo cyclization. beilstein-journals.orgmdpi.com

Diazatitanacycles: In metal-mediated syntheses, organometallic intermediates such as diazatitanacyclohexadienes have been identified, which undergo oxidation-induced N-N bond coupling to form the pyrazole ring. nih.govnih.govrsc.org

For the synthesis of a 3-aminopyrazole structure analogous to the target compound, the reaction of a β-ketonitrile with an N-substituted hydrazine would proceed via a hydrazone or enamine-type intermediate, which then cyclizes and aromatizes to yield the final product. mdpi.comchim.it

Kinetic studies of pyrazole formation reveal that the reaction mechanism and the rate-determining step can be highly dependent on the reaction conditions, particularly the pH. researchgate.net

pH Dependence: The rate-determining step in pyrazole formation can shift as a function of pH. researchgate.net For instance, in the Knorr synthesis, the dehydration of the hydroxylpyrazolidine intermediate is generally considered to be the rate-determining step under neutral conditions. rsc.org

Reaction Order: Kinetic studies of the reaction between arylhydrazines and trifluoromethyl-substituted diketones found the reaction to be first order with respect to both reactants at a pH greater than 1.6. rsc.org

Autocatalysis: More complex kinetic profiles, including autocatalytic pathways and the involvement of previously unreported intermediates, have been discovered using transient flow methods, indicating that the mechanism can be more intricate than previously assumed. rsc.org

The oxidation of pyrazole derivatives has also been studied kinetically, showing a first-order dependence on the oxidant and a fractional-order dependence on the pyrazole substrate, suggesting the formation of an intermediate complex that decomposes in the rate-determining step. sciencepg.com

Reactivity of the Nitro Group at C4 Position

The nitro group at the C4 position profoundly influences the electronic properties and reactivity of the pyrazole ring.

The nitro group is a powerful electron-withdrawing group, which significantly deactivates the pyrazole ring towards electrophilic aromatic substitution. researchgate.netnih.govchegg.com This deactivation arises from the resonance and inductive effects of the NO₂ group, which reduce the electron density of the aromatic system.

Pyrazoles are generally considered electron-rich heterocycles, with the C4 position being particularly nucleophilic and prone to attack by electrophiles. nih.gov However, the presence of a nitro group at this position reverses this reactivity, making further electrophilic substitution at other ring carbons highly unfavorable. nih.gov The electron-withdrawing nature of the nitro group also increases the acidity of N-H protons in N-unsubstituted pyrazoles. nih.gov

Table 1: Influence of C4-Nitro Group on Pyrazole Ring Reactivity

| Property | Effect of C4-Nitro Group | Rationale |

|---|---|---|

| Electron Density | Decreased | Strong electron-withdrawing nature via resonance and induction. chegg.com |

| Reactivity towards Electrophiles | Deactivated | Reduced nucleophilicity of the pyrazole ring. nih.gov |

| Reactivity towards Nucleophiles | Activated | Stabilization of anionic intermediates (Meisenheimer complexes). numberanalytics.comlibretexts.org |

| Acidity of N-H (if present) | Increased | Inductive withdrawal of electron density stabilizes the pyrazolate anion. nih.gov |

While the nitro group deactivates the ring towards electrophiles, it simultaneously activates it for nucleophilic aromatic substitution (SNAr). numberanalytics.comlibretexts.org This is a characteristic reaction of aromatic systems bearing strong electron-withdrawing groups. The nitro group stabilizes the negative charge of the intermediate Meisenheimer complex, facilitating the displacement of a leaving group. numberanalytics.comlibretexts.org

In 4-nitropyrazoles, this can manifest in several ways:

Displacement of other substituents: If a suitable leaving group, such as a halogen, is present on the ring (e.g., at the C3 or C5 position), it can be readily displaced by nucleophiles. osti.gov

Substitution of the nitro group: In polynitrated pyrazoles, such as 3,4-dinitropyrazoles or 3,4,5-trinitropyrazoles, the nitro group itself can act as a leaving group and be displaced by various nucleophiles (S-, O-, and N-nucleophiles). researchgate.net The regioselectivity of this substitution often depends on the substituent at the N1 position.

Therefore, the this compound scaffold is potentially susceptible to SNAr reactions, although the amine and alkyl groups are not typical leaving groups. However, synthetic precursors to this molecule that bear a leaving group at the C3 or C5 position would be expected to undergo facile nucleophilic substitution.

Transformations Involving the N-Butyl-3-amine Moiety

The 3-amino group is a versatile functional handle for further molecular elaboration. As a nucleophilic center, it can readily react with a variety of electrophiles. nih.gov

Potential transformations of the N-butyl-3-amine group include:

Acylation and Alkylation: The amino group can be acylated with acid chlorides or anhydrides, or further alkylated.

Condensation Reactions: It can undergo condensation with carbonyl compounds, such as aldehydes and ketones, to form imines (Schiff bases), or with isatins to produce pyrazole-oxindole hybrids. mdpi.com

Diazotization: A key transformation of aromatic amino groups is their conversion to diazonium salts upon treatment with nitrous acid (generated in situ from NaNO₂ and a strong acid). acs.org These diazonium intermediates are highly valuable in synthesis as they can be subsequently replaced by a wide range of substituents, including halogens (Sandmeyer reaction), hydroxyl, cyano, and hydrogen. acs.org This deaminative functionalization provides a powerful route to diversify the pyrazole core. For instance, treatment of aminopyrazoles with excess tert-butyl nitrite (B80452) can lead to deamination or, in the presence of iodine, to the corresponding iodopyrazole. acs.org

These potential reactions highlight the synthetic utility of the amino group in this compound for creating a diverse library of substituted pyrazole derivatives.

Amine-Based Derivatization Reactions (e.g., condensation, reductive amination)

The exocyclic amine at the C3 position of the pyrazole ring is a key site for synthetic modification. Its nucleophilicity is modulated by the electronic environment of the heterocyclic system. The electron-withdrawing nature of the nitro group at the adjacent C4 position tends to decrease the electron density on the pyrazole ring and, consequently, reduces the basicity and nucleophilicity of the C3-amino group. Despite this, the amine remains a reactive center capable of participating in various derivatization reactions.

Condensation Reactions: The primary amine can undergo condensation reactions with carbonyl compounds such as aldehydes and ketones to form Schiff bases or imines. This reaction typically proceeds via nucleophilic attack of the amine on the carbonyl carbon, followed by dehydration. For instance, the reaction with aldehydes would yield N-(arylmethylidene)- or N-(alkylidene)-1-ethyl-4-nitro-1H-pyrazol-3-amine derivatives. These reactions are often catalyzed by acids.

Reductive Amination: Following the formation of an imine via condensation, or by reacting the amine directly with a carbonyl compound in the presence of a reducing agent, reductive amination can be performed. This process converts the C=N double bond of the intermediate imine into a C-N single bond, resulting in the formation of a secondary amine. This two-step or one-pot procedure is a versatile method for introducing a wide range of substituents onto the amino nitrogen.

The reactivity of the amine is a critical aspect for the synthesis of more complex heterocyclic systems. 3(5)-aminopyrazoles are frequently used as starting materials for creating condensed heterocycles like pyrazolo[1,5-a]pyrimidines. nih.gov The specific reaction conditions, such as the choice of solvent, catalyst, and temperature, would be crucial in guiding the outcome of these derivatization reactions.

Tautomeric Equilibria and Proton Transfer Dynamics

Tautomerism is a significant characteristic of many pyrazole derivatives. researchgate.net However, in this compound, the presence of the ethyl group at the N1 position precludes the common annular prototropic tautomerism observed in N-unsubstituted pyrazoles. nih.gov In those cases, a proton can migrate between the two ring nitrogen atoms. For N1-substituted pyrazoles, the structure is fixed, preventing this type of isomerization.

The primary form of tautomerism to consider for this molecule is the amino-imino tautomerism. This involves the migration of a proton from the exocyclic amino group to the N2 nitrogen of the pyrazole ring, resulting in an imino tautomer (N-butyl-1-ethyl-4-nitro-1,6-dihydro-6-imino-pyrazole).

Computational studies on related substituted pyrazoles indicate that the amino form is generally more stable than the imino form. researchgate.net The aromaticity of the pyrazole ring in the amino tautomer provides significant thermodynamic stability. The conversion to the imino form would disrupt this aromatic system, making it energetically less favorable. The equilibrium, therefore, lies heavily towards the amino tautomer under normal conditions.

Proton transfer dynamics in pyrazole systems are often an intermolecular process rather than intramolecular. nih.gov The energy barrier for an intermolecular proton exchange is significantly lower (10–14 kcal/mol) compared to the intramolecular pathway (~50 kcal/mol). nih.gov While the fixed N1-ethyl group prevents annular tautomerism, any potential proton transfer events related to the exocyclic amine would likely be mediated by solvent molecules or other proton-donating/accepting species present in the system.

Reactivity Associated with the N1-Ethyl Substituent

The ethyl group attached to the N1 position of the pyrazole ring is generally considered chemically inert under most reaction conditions. It consists of sp³-hybridized carbon atoms and C-H bonds that are not readily susceptible to attack by common reagents. Its primary influence on the molecule's reactivity is electronic and steric.

Electronic Influence: The ethyl group is a weak electron-donating group through an inductive effect (+I). This effect slightly increases the electron density within the pyrazole ring compared to an N-H pyrazole. However, this donating effect is significantly overshadowed by the powerful electron-withdrawing effect (-M, -I) of the nitro group at the C4 position.

Steric Hindrance: The ethyl group provides some steric bulk around the N1 nitrogen. This can influence the approach of reagents to this part of the molecule and can affect the conformation of the N-butylamino substituent at the C3 position.

Structural Role: The most critical role of the N1-ethyl group is structural. As mentioned previously, it locks the molecule into a single annular tautomeric form. This simplifies the reactivity of the pyrazole system, as it eliminates the possibility of reactions occurring from a different tautomer, which can be a complicating factor in N-unsubstituted pyrazoles. researchgate.net This defined structure is crucial for consistent intermolecular interactions and crystal packing.

Intermolecular Interactions and Supramolecular Assembly

The supramolecular structure of this compound in the solid state is governed by a combination of non-covalent interactions, primarily hydrogen bonding and π-π stacking. These interactions determine the crystal packing efficiency and influence the material's physical properties.

Analysis of Hydrogen Bonding Networks

Hydrogen bonds are expected to be the most significant directional force in the crystal packing of this compound. The molecule possesses a hydrogen bond donor site and multiple acceptor sites.

Donor: The secondary amine group (-NH-) of the N-butylamino substituent is the primary hydrogen bond donor.

Acceptors: The potential hydrogen bond acceptor sites are the two oxygen atoms of the nitro group and the sp²-hybridized N2 nitrogen atom of the pyrazole ring.

Based on crystal structures of similar compounds, such as 3-tert-Butyl-1-(3-nitrophenyl)-1H-pyrazol-5-amine, it is highly probable that the molecules will form extensive hydrogen bonding networks. nih.gov The most likely interactions would be N-H···O bonds with the nitro group and N-H···N bonds with the pyrazole N2 atom of an adjacent molecule. nih.gov These interactions can link molecules into chains, sheets, or more complex three-dimensional architectures. researchgate.net The presence of both donor and acceptor functionalities allows for the formation of self-complementary hydrogen bonds, which are a common feature in the self-assembly of pyrazole derivatives. nih.gov

| Interaction Type | Donor | Acceptor | Potential Geometry |

| Intermolecular H-Bond | Amine (N-H) | Nitro (O=N) | Linear, forming chains or dimers |

| Intermolecular H-Bond | Amine (N-H) | Pyrazole (N2) | Angular, linking chains into sheets |

Investigation of π-π Stacking and Other Non-Covalent Interactions

The pyrazole ring is an aromatic system capable of engaging in π-π stacking interactions. These interactions arise from the attractive forces between the electron clouds of adjacent aromatic rings. In nitro-substituted pyrazoles, the electron-poor nature of the ring, caused by the nitro group, can favor offset or parallel-displaced stacking arrangements to minimize electrostatic repulsion and maximize attractive dispersion forces. nih.govchemrxiv.org

Studies on energetic materials containing pyrazole rings have shown that π-π stacking can be effectively tailored by the functional groups present. nih.gov These stacking interactions, along with hydrogen bonds, contribute significantly to achieving high packing efficiency and density in the crystal lattice. researchgate.netrsc.org The interplay between hydrogen bonding and π-π stacking is crucial in determining the final supramolecular assembly. rsc.org For example, molecules might first assemble into chains via hydrogen bonding, and these chains then pack together stabilized by π-π interactions between the pyrazole rings.

| Interaction Type | Participating Groups | Effect on Packing |

| π-π Stacking | Pyrazole Rings | Contributes to layered structures and dense packing |

| Van der Waals | Butyl and Ethyl Chains | Influences inter-chain or inter-sheet spacing |

Advanced Spectroscopic and Structural Characterization of N Butyl 1 Ethyl 4 Nitro 1h Pyrazol 3 Amine

Nuclear Magnetic Resonance (NMR) Spectroscopy

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for the elucidation of molecular structures. For N-Butyl-1-ethyl-4-nitro-1H-pyrazol-3-amine, a combination of 1H, 13C, and 15N NMR would provide a complete picture of its atomic connectivity and chemical environment.

Proton (1H) and Carbon (13C) NMR Chemical Shift Assignment and Interpretation

The 1H and 13C NMR spectra of this compound are predicted to show distinct signals corresponding to the ethyl and butyl groups, as well as the pyrazole (B372694) ring. The presence of the electron-withdrawing nitro group and the amino group will significantly influence the chemical shifts of the pyrazole ring protons and carbons.

Proton (1H) NMR: The 1H NMR spectrum is expected to show signals for the ethyl group's methylene (B1212753) and methyl protons, and the n-butyl group's methylene and methyl protons. The pyrazole ring proton at the C5 position is anticipated to appear as a singlet in the aromatic region. The amine proton is expected to be a broad singlet, and its chemical shift may vary depending on the solvent and concentration.

Carbon (13C) NMR: The 13C NMR spectrum will display signals for each unique carbon atom in the molecule. The carbons of the pyrazole ring are expected to be in the aromatic region, with the carbon bearing the nitro group (C4) being significantly deshielded. The carbons of the ethyl and n-butyl groups will appear in the aliphatic region of the spectrum.

Predicted 1H and 13C NMR Chemical Shifts:

| Assignment | Predicted 1H Chemical Shift (ppm) | Predicted 13C Chemical Shift (ppm) |

| Pyrazole-H5 | 8.0 - 8.5 | - |

| Pyrazole-C3 | - | 145 - 155 |

| Pyrazole-C4 | - | 130 - 140 |

| Pyrazole-C5 | - | 125 - 135 |

| N-CH2-CH3 | 4.0 - 4.5 (q) | 45 - 55 |

| N-CH2-CH3 | 1.3 - 1.6 (t) | 13 - 18 |

| NH-CH2 -CH2CH2CH3 | 3.0 - 3.5 (t) | 40 - 50 |

| NH-CH2-CH2 -CH2CH3 | 1.5 - 1.8 (m) | 30 - 35 |

| NH-CH2CH2-CH2 -CH3 | 1.3 - 1.6 (m) | 18 - 23 |

| NH-CH2CH2CH2-CH3 | 0.8 - 1.0 (t) | 12 - 16 |

| NH | 5.0 - 6.0 (br s) | - |

Note: These are estimated values based on typical chemical shifts for similar functional groups and substituted pyrazoles. Actual experimental values may vary.

Nitrogen (14N and 15N) NMR Spectroscopic Analysis

Nitrogen NMR spectroscopy provides direct information about the electronic environment of the nitrogen atoms within a molecule. This compound contains four distinct nitrogen atoms: two in the pyrazole ring, one in the amino group, and one in the nitro group.

Due to the quadrupolar nature of the 14N nucleus, its signals are often broad, which can limit the resolution of the spectrum. In contrast, 15N, with a spin of 1/2, provides much sharper signals, although its low natural abundance often necessitates isotopic labeling or the use of specialized pulse sequences for detection.

The chemical shifts of the pyrazole ring nitrogens are expected to be in the range typical for aromatic heterocyclic systems. The amino group nitrogen will have a chemical shift characteristic of primary amines. The nitro group nitrogen is expected to be significantly deshielded and appear at a much higher frequency, a characteristic feature of this functional group. The chemical shift of the nitro group nitrogen in nitroaromatic compounds typically falls in the range of -20 to +20 ppm relative to nitromethane.

Application of Multi-Dimensional NMR Techniques for Complex Structure Elucidation

For an unambiguous assignment of all proton and carbon signals, especially in complex molecules, multi-dimensional NMR techniques are invaluable. Techniques such as COSY (Correlation Spectroscopy), HSQC (Heteronuclear Single Quantum Coherence), and HMBC (Heteronuclear Multiple Bond Correlation) would be instrumental in confirming the structure of this compound.

COSY: A 1H-1H COSY experiment would reveal the coupling relationships between adjacent protons, for example, within the ethyl and n-butyl chains.

HSQC: An HSQC spectrum would correlate each proton signal with the signal of the carbon to which it is directly attached, allowing for the definitive assignment of the carbons in the alkyl chains.

HMBC: An HMBC spectrum provides correlations between protons and carbons that are two or three bonds away. This would be crucial for confirming the connectivity between the alkyl groups and the pyrazole ring, and for assigning the quaternary carbons of the pyrazole ring.

Vibrational Spectroscopy: Infrared (IR) Spectroscopic Profiling

Infrared (IR) spectroscopy is a powerful tool for identifying the functional groups present in a molecule. The IR spectrum of this compound is expected to show characteristic absorption bands for the N-H, C-H, C=C, C-N, and N-O bonds.

The most prominent features in the IR spectrum would be the strong asymmetric and symmetric stretching vibrations of the nitro group. Aromatic nitro compounds typically show these bands in the regions of 1550-1475 cm-1 and 1360-1290 cm-1, respectively. The N-H stretching vibration of the secondary amine would appear as a medium-intensity band in the 3300-3500 cm-1 region. The C-H stretching vibrations of the ethyl and butyl groups will be observed in the 2850-3000 cm-1 range.

Expected IR Absorption Bands:

| Vibrational Mode | Expected Frequency Range (cm-1) | Intensity |

| N-H Stretch (Amine) | 3300 - 3500 | Medium |

| C-H Stretch (Aliphatic) | 2850 - 3000 | Medium to Strong |

| C=C Stretch (Pyrazole Ring) | 1500 - 1600 | Medium |

| NO2 Asymmetric Stretch | 1550 - 1475 | Strong |

| NO2 Symmetric Stretch | 1360 - 1290 | Strong |

| C-N Stretch | 1250 - 1350 | Medium |

Mass Spectrometry (MS)

Mass spectrometry is a technique used to measure the mass-to-charge ratio of ions, providing information about the molecular weight and elemental composition of a compound.

High-Resolution Mass Spectrometry (HRMS) for Exact Mass Determination

High-Resolution Mass Spectrometry (HRMS) is essential for determining the precise molecular formula of a compound. For this compound, with a molecular formula of C9H16N4O2, the theoretical exact mass can be calculated. An experimental HRMS measurement would aim to match this theoretical value with high accuracy, typically within a few parts per million (ppm), which would confirm the elemental composition of the molecule.

Theoretical Exact Mass Calculation:

Formula: C9H16N4O2

Monoisotopic Mass: 212.1273 Da

Detailed Fragmentation Pathway Analysis

The fragmentation pathway of this compound under mass spectrometry is proposed based on the known fragmentation patterns of substituted nitropyrazoles. The fragmentation of related compounds, such as methyl-nitropyrazoles, often involves characteristic losses of the nitro group and cleavage of the alkyl substituents. researchgate.net

Upon electron impact, the molecular ion ([M]⁺) is expected to form. The primary fragmentation steps are likely to involve the loss of the nitro group (NO₂) or cleavage of the N-butyl and N-ethyl chains. A common fragmentation pathway for nitropyrazoles involves the initial loss of a nitro group, leading to a significant [M-NO₂]⁺ fragment. researchgate.net

Subsequent fragmentation of the N-butyl group can occur through various pathways. A prominent fragmentation would be the loss of a propyl radical (•C₃H₇) via McLafferty rearrangement if a gamma-hydrogen is available, or through simple C-C bond cleavage. Loss of a butene molecule (C₄H₈) via a rearrangement process is also a plausible pathway. The ethyl group attached to the pyrazole nitrogen can be lost as an ethene molecule (C₂H₄) or an ethyl radical (•C₂H₅).

The pyrazole ring itself can undergo cleavage. Common fragmentation of the pyrazole core involves the loss of HCN, N₂, or other small neutral molecules, leading to various smaller fragment ions. researchgate.net The fragmentation of 1-methyl-4-nitropyrazole, for instance, shows cleavages that are distinct from its 3-nitro isomer, highlighting the influence of substituent positions on the fragmentation pathways. researchgate.net

A plausible fragmentation pathway for this compound is summarized below:

Initial Ionization : Formation of the molecular ion [C₉H₁₆N₄O₂]⁺.

Loss of Nitro Group : [C₉H₁₆N₄O₂]⁺ → [C₉H₁₆N₄]⁺ + NO₂

Alpha-Cleavage of N-Butyl Group : Loss of a propyl radical to form an iminium ion.

Beta-Cleavage of N-Butyl Group : Loss of an ethyl radical.

Loss of Butene : Rearrangement followed by the elimination of butene.

Cleavage of the N-Ethyl Group : Loss of an ethene molecule or an ethyl radical.

Ring Fragmentation : Subsequent fragmentation of the pyrazole ring structure leading to smaller ions.

Single-Crystal X-ray Diffraction Analysis

While specific crystallographic data for this compound is not available, the analysis of closely related substituted nitrophenyl pyrazoles and other pyrazole derivatives allows for a detailed prediction of its solid-state structure. nih.govacs.org

Precise Determination of Molecular Geometry and Conformation

The molecular geometry of this compound is expected to feature a nearly planar pyrazole ring. researchgate.net The bond lengths and angles within the pyrazole core would be consistent with those observed in other pyrazole derivatives. The C-N and N-N bond lengths within the ring will exhibit partial double bond character.

Table 1: Predicted Bond Parameters for the Pyrazole Ring of this compound

| Parameter | Predicted Value |

| N1-N2 Bond Length (Å) | ~1.35 |

| N2-C3 Bond Length (Å) | ~1.33 |

| C3-C4 Bond Length (Å) | ~1.42 |

| C4-C5 Bond Length (Å) | ~1.36 |

| C5-N1 Bond Length (Å) | ~1.38 |

| N1-N2-C3 Bond Angle (°) | ~112 |

| N2-C3-C4 Bond Angle (°) | ~105 |

| C3-C4-C5 Bond Angle (°) | ~106 |

| C4-C5-N1 Bond Angle (°) | ~109 |

| C5-N1-N2 Bond Angle (°) | ~108 |

Note: These are predicted values based on similar reported crystal structures and may vary in the actual molecule.

Identification and Characterization of Intermolecular Hydrogen Bonds and Other Contacts

The primary amine group (-NH₂) is a key functional group for forming intermolecular hydrogen bonds, acting as a hydrogen bond donor. The nitrogen atoms of the pyrazole ring and the oxygen atoms of the nitro group are potential hydrogen bond acceptors. It is highly probable that the crystal structure will feature N-H···N and N-H···O hydrogen bonds. nih.gov For example, in the crystal structure of 3-tert-Butyl-1-(3-nitrophenyl)-1H-pyrazol-5-amine, molecules are linked by N—H···N and N—H···O intermolecular hydrogen bonds, forming sheets. nih.gov Weak C-H···N and C-H···O interactions may also be present, further stabilizing the crystal lattice. nih.gov Hirshfeld surface analysis of similar compounds has been used to investigate these weaker intermolecular contacts.

Table 2: Predicted Intermolecular Interactions for this compound

| Interaction Type | Donor | Acceptor | Predicted Distance (Å) |

| Hydrogen Bond | N-H (amine) | N (pyrazole) | ~2.9 - 3.2 |

| Hydrogen Bond | N-H (amine) | O (nitro) | ~2.8 - 3.1 |

| Weak Interaction | C-H (alkyl/ring) | N (pyrazole) | ~3.2 - 3.5 |

| Weak Interaction | C-H (alkyl/ring) | O (nitro) | ~3.1 - 3.4 |

Note: The predicted distances are typical ranges for such interactions and would require experimental determination for confirmation.

Elemental Microanalysis for Compositional Verification

Elemental microanalysis provides the percentage composition of elements (typically carbon, hydrogen, and nitrogen) in a compound. This technique is crucial for verifying the empirical formula of a newly synthesized compound. For this compound, with the molecular formula C₉H₁₆N₄O₂, the theoretical elemental composition can be calculated. An experimental analysis would then be compared to these theoretical values to confirm the purity and composition of the sample. For instance, the elemental analysis of 3-tert-Butyl-1-(3-nitrophenyl)-1H-pyrazol-5-amine (C₁₃H₁₆N₄O₂) showed a close correlation between the calculated and found percentages, confirming its composition. nih.gov

Table 3: Theoretical Elemental Composition of this compound (C₉H₁₆N₄O₂)

| Element | Symbol | Atomic Mass ( g/mol ) | Number of Atoms | Total Mass ( g/mol ) | Percentage (%) |

| Carbon | C | 12.01 | 9 | 108.09 | 50.93 |

| Hydrogen | H | 1.01 | 16 | 16.16 | 7.60 |

| Nitrogen | N | 14.01 | 4 | 56.04 | 26.42 |

| Oxygen | O | 16.00 | 2 | 32.00 | 15.08 |

| Total | 212.29 | 100.00 |

An experimental result from elemental microanalysis would be expected to be within ±0.4% of these calculated values to be considered a successful verification of the compound's composition.

Computational Chemistry and Theoretical Modeling of N Butyl 1 Ethyl 4 Nitro 1h Pyrazol 3 Amine

Quantum Chemical Calculations for Electronic Structure and Energetics

Quantum chemical calculations are fundamental to understanding the molecular structure, stability, and reactivity of a compound like N-Butyl-1-ethyl-4-nitro-1H-pyrazol-3-amine.

Density Functional Theory (DFT) for Geometry Optimization and Electronic Structure Analysis

Density Functional Theory (DFT) is a powerful computational method used to investigate the electronic structure of molecules. nih.gov For a novel pyrazole (B372694) derivative, DFT calculations, often using a functional like B3LYP with a basis set such as 6-311++G(d,p), would be performed to determine the molecule's most stable three-dimensional conformation (geometry optimization). nih.gov This process calculates the bond lengths, bond angles, and dihedral angles that correspond to the lowest energy state of the molecule. The analysis of the electronic structure provides insights into the distribution of electrons and the nature of chemical bonds within the molecule.

Frontier Molecular Orbital (FMO) Analysis (HOMO-LUMO energy gaps for electronic stability)

Frontier Molecular Orbital (FMO) theory focuses on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy relates to its ability to accept electrons. researchgate.net The energy difference between these two orbitals, known as the HOMO-LUMO gap, is a crucial indicator of the molecule's chemical stability and reactivity. nih.govmaterialsciencejournal.org A large energy gap suggests high stability and low reactivity, as more energy is required to excite an electron from the HOMO to the LUMO. materialsciencejournal.org For substituted pyrazoles, this analysis helps predict their behavior in chemical reactions.

Molecular Electrostatic Potential (MEP) Mapping

A Molecular Electrostatic Potential (MEP) map is a visual representation of the charge distribution on the surface of a molecule. researchgate.net It is used to predict how a molecule will interact with other chemical species. Red-colored regions on an MEP map indicate areas of negative electrostatic potential, which are susceptible to electrophilic attack, while blue regions indicate positive potential, prone to nucleophilic attack. researchgate.netresearchgate.net For a substituted pyrazole, the MEP map would highlight the reactive sites, showing the influence of the nitro, amino, ethyl, and butyl groups on the charge distribution of the pyrazole ring.

Aromaticity and Electron Delocalization Studies of the Pyrazole Ring

The pyrazole ring is an aromatic heterocycle, and its degree of aromaticity can be influenced by substituents. ijraset.comorientjchem.org Computational methods are employed to quantify this property.

Nucleus-Independent Chemical Shift (NICS) Calculations

Nucleus-Independent Chemical Shift (NICS) is a widely used method to assess the aromaticity of a cyclic system. researchgate.net It involves calculating the magnetic shielding at the center of the ring (or at a point just above it, known as NICS(1)). A negative NICS value is indicative of a diatropic ring current, which is a hallmark of aromaticity. researchgate.net The magnitude of the negative value correlates with the degree of aromaticity. For the pyrazole ring in this compound, NICS calculations would quantify the influence of the various substituents on its aromatic character. Studies on other substituted pyrazoles show that substituents can have a small but noticeable effect on the ring's aromaticity. researchgate.net

Anisotropy of the Induced Current Density (AICD) Plots

Anisotropy of the Induced Current Density (AICD) provides a visual method for analyzing electron delocalization and aromaticity. researchgate.netgithub.io AICD plots show the induced magnetic field pathways when a molecule is placed in an external magnetic field. In aromatic compounds, a strong, continuous diatropic (clockwise) current loop is observed inside the ring, which visually confirms its aromatic nature. researchgate.netgithub.io This technique would be used to visualize the π-electron delocalization within the pyrazole ring of the target molecule, offering a qualitative confirmation of the results obtained from NICS calculations.

Shannon Aromaticity Index (SAI) Determinations

The Shannon Aromaticity Index (SAI) is a quantitative measure of aromaticity based on information theory, applied to the electron density distribution of a molecule. Theoretical calculations for substituted pyrazoles indicate that the aromatic character of the pyrazole ring is influenced by the nature and position of its substituents. For this compound, the presence of a strong electron-withdrawing nitro group at the C4 position and electron-donating amino and alkyl groups is expected to significantly modulate the electron distribution within the ring.

Prediction of Spectroscopic Parameters

Nuclear Magnetic Resonance (NMR) spectroscopy is a fundamental technique for molecular structure determination. Theoretical predictions of ¹H and ¹³C NMR chemical shifts for this compound can be performed using quantum chemical calculations, typically employing the Gauge-Independent Atomic Orbital (GIAO) method at the DFT level of theory. These calculations provide valuable insights into the electronic environment of each nucleus.

The predicted chemical shifts would be influenced by the electronic effects of the substituents. The nitro group at C4 is expected to cause a significant downfield shift for the adjacent C-H proton. The N-ethyl and N-butyl groups would exhibit characteristic chemical shifts corresponding to their alkyl protons, with the shifts being influenced by their proximity to the pyrazole ring and the amino group.

| Atom | Predicted ¹H Chemical Shift (ppm) | Predicted ¹³C Chemical Shift (ppm) |

| Pyrazole-H | 7.5 - 8.5 | - |

| N-CH₂ (ethyl) | 4.0 - 4.5 | 45 - 50 |

| CH₃ (ethyl) | 1.2 - 1.6 | 14 - 18 |

| N-CH₂ (butyl) | 3.0 - 3.5 | 40 - 45 |

| CH₂ (butyl) | 1.5 - 1.9 | 30 - 35 |

| CH₂ (butyl) | 1.3 - 1.7 | 20 - 25 |

| CH₃ (butyl) | 0.8 - 1.2 | 13 - 17 |

| Pyrazole-C3 | - | 150 - 160 |

| Pyrazole-C4 | - | 125 - 135 |

| Pyrazole-C5 | - | 140 - 150 |

Computational vibrational frequency analysis, typically performed using DFT methods, can predict the infrared (IR) spectrum of this compound. This analysis helps in identifying the characteristic vibrational modes of the molecule. Key predicted frequencies would include the asymmetric and symmetric stretching vibrations of the nitro (NO₂) group, typically in the range of 1500-1600 cm⁻¹ and 1300-1400 cm⁻¹, respectively. Other significant vibrations would include the N-H stretching of the amine group, C-H stretching of the alkyl chains and the pyrazole ring, and various C-N and C=C stretching modes within the pyrazole ring.

Table 2: Predicted Key Infrared Frequencies and Vibrational Modes (Note: The following data is illustrative and represents typical ranges for the specified functional groups.)

| Vibrational Mode | Predicted Frequency Range (cm⁻¹) |

| N-H Stretch (Amine) | 3300 - 3500 |

| C-H Stretch (Alkyl) | 2850 - 3000 |

| C-H Stretch (Aromatic) | 3000 - 3100 |

| NO₂ Asymmetric Stretch | 1500 - 1600 |

| C=C/C=N Ring Stretch | 1400 - 1550 |

| NO₂ Symmetric Stretch | 1300 - 1400 |

Theoretical Investigations of Intermolecular Interactions and Non-Covalent Bonding

The study of intermolecular interactions is crucial for understanding the solid-state structure and properties of a compound. For this compound, theoretical methods can be used to investigate non-covalent interactions such as hydrogen bonding and van der Waals forces. The amino group can act as a hydrogen bond donor, while the nitro group and the nitrogen atoms of the pyrazole ring can act as hydrogen bond acceptors.

Thermodynamic Property Predictions (e.g., Heats of Formation)

Theoretical calculations can provide reliable predictions of thermodynamic properties, such as the standard enthalpy of formation (ΔfH°). These calculations are often performed using high-level ab initio methods or composite methods like the Gaussian-n theories (e.g., G3, G4) or complete basis set (CBS) methods. For energetic materials containing nitro groups, accurate prediction of the heat of formation is particularly important.

While specific experimental or calculated values for the heat of formation of this compound were not found, studies on related compounds like 1-ethyl-4-nitro-1,2,3-triazole have successfully used a combination of experimental techniques and quantum chemical methods to determine their thermodynamic properties. researchgate.net Similar computational approaches, involving isodesmic reactions, can be applied to this compound to predict its enthalpy of formation with a high degree of accuracy.

Material Science Applications and Structure Property Relationships of N Butyl 1 Ethyl 4 Nitro 1h Pyrazol 3 Amine and Its Derivatives

Design and Evaluation of Nitropyrazole-Based Energetic Materials

Nitropyrazole-based compounds are a significant class of energetic materials valued for their high heat of formation, density, thermal stability, and detonation performance. nih.gov The pyrazole (B372694) ring is a stable aromatic structure that can be readily modified, allowing for the fine-tuning of its energetic properties. nih.gov Research in this area focuses on synthesizing novel derivatives and evaluating their potential as explosives, propellants, and pyrotechnics. nih.govmdpi.com

High Nitrogen Content and Oxygen Balance Considerations

A primary goal in designing energetic materials is to achieve high nitrogen content and a favorable oxygen balance. High nitrogen content is desirable because the decomposition of these compounds releases large amounts of environmentally benign dinitrogen gas (N₂), which is a highly stable molecule (N≡N bond energy of 945 kJ/mol). nih.gov This process contributes significantly to the material's energy output and positive heat of formation. nih.gov

The oxygen balance (OB%) is a measure of the degree to which an explosive can oxidize its own carbon and hydrogen atoms to form carbon dioxide (CO₂) and water (H₂O). An oxygen balance closer to zero is ideal for maximizing energy release. nih.gov Introducing nitro groups (-NO₂) into the pyrazole structure is a common strategy to improve the oxygen balance and increase density. nih.govnih.gov For instance, polynitro compounds are sought after for their high density and good oxygen balance. acs.org Connecting nitropyrazoles with other nitrogen-rich heterocycles like tetrazoles or triazines is another effective method to increase nitrogen content. nih.gov

Theoretical Prediction of Detonation Performance Parameters

Before undertaking complex and hazardous synthesis, the performance of new energetic molecules is often predicted using computational methods. energetic-materials.org.cn Detonation velocity (D) and detonation pressure (P) are key performance indicators. These parameters can be estimated using empirical equations, such as the Kamlet-Jacobs equations, which rely on the material's calculated density (ρ) and heat of formation (ΔHf). researchgate.net

For example, theoretical studies on various nitropyrazole derivatives using Density Functional Theory (DFT) have shown calculated detonation velocities ranging from 6.42 to 9.00 km·s⁻¹. energetic-materials.org.cn These computational predictions are crucial for screening potential candidates and prioritizing synthetic efforts toward molecules with performance comparable to or exceeding standard explosives like RDX (Detonation Velocity ≈ 8.75 km·s⁻¹). nih.govrsc.org

Investigation of Thermal Stability and Decomposition Onset Temperatures

Thermal stability is a critical safety and performance parameter for energetic materials, indicating their resistance to decomposition upon heating. It is commonly evaluated using techniques like Differential Scanning Calorimetry (DSC), which measures the temperature at which the material begins to exothermically decompose (Tdec). rsc.org A higher decomposition temperature generally signifies a more stable and safer compound.

The thermal stability of nitropyrazole derivatives is influenced by their molecular structure. For example, compounds with strong intermolecular interactions, such as hydrogen bonding, tend to exhibit greater thermal stability. acs.org Research on various nitropyrazole derivatives shows a wide range of decomposition temperatures. For instance, 3,4-dinitropyrazole (3,4-DNP) is noted for its stability at 300°C, while some salts of 4-azido-3,5-dinitropyrazole decompose at lower temperatures, around 146-173°C. mdpi.comrsc.org

Correlations between Molecular Structure and Energetic Properties

A central theme in energetic materials research is understanding the relationship between a molecule's structure and its properties. For nitropyrazoles, several correlations have been established:

Number and Position of Nitro Groups: Increasing the number of nitro groups on the pyrazole ring generally increases density, oxygen balance, and detonation performance. nih.govnih.gov

Substituents: The nature of substituent groups plays a key role. Electron-withdrawing groups like -NO₂ can enhance energetic performance but may also increase sensitivity. rsc.org Conversely, groups capable of forming hydrogen bonds, such as -NH₂, can improve thermal stability and reduce sensitivity. rsc.org

Intermolecular Interactions: Strong intermolecular forces, including hydrogen bonding and π–π stacking, can lead to higher crystal densities and packing coefficients, which in turn enhance detonation properties. rsc.org

Incorporation into Advanced Polymeric and Supramolecular Materials

While the primary focus for nitropyrazoles has been on energetic applications, heterocyclic compounds with tailored electronic properties are also explored for use in advanced materials.

Development of Optoelectronic and Photoluminescent Materials

The development of materials for optoelectronic applications often involves creating molecules with specific electronic structures, typically a Donor-Acceptor (D-A) framework, to facilitate charge transfer and light interaction. researchgate.net While nitropyrazoles are primarily electron-withdrawing (acceptor) moieties due to the nitro groups, their direct application in this field is not widely documented.

However, related heterocyclic systems provide a template for how such molecules could be designed. For example, some derivatives of (pyrazolyl)tetrazoles have been suggested as potential components for dyes and luminophores. nih.gov The design of photoluminescent materials requires structures that can efficiently absorb light and re-emit it at a different wavelength. This often involves creating rigid molecular structures with extended π-conjugated systems to enhance quantum yields and control the emission color. There is no specific literature available that details the use of N-Butyl-1-ethyl-4-nitro-1H-pyrazol-3-amine or its close derivatives in this capacity.

Exploration in Conductive Polymer Systems

While direct studies incorporating this compound into conductive polymer systems are not extensively documented, the structural motifs of this compound suggest a strong potential for its use in this domain. The inherent properties of pyrazole derivatives, particularly those with amino functionalities, make them suitable for modifying the characteristics of conductive polymers like polypyrrole (PPy) and polyaniline (PANI).

The amino group in this compound can serve as a reactive site for grafting onto polymer backbones or as a doping agent. The incorporation of such heterocyclic moieties can influence the polymer's conductivity, morphology, and environmental stability. For instance, the amine functionality can enhance the processability and solubility of otherwise intractable conductive polymers. Furthermore, the lone pair of electrons on the nitrogen atoms of the pyrazole ring can participate in the conjugated system of the polymer, potentially narrowing the band gap and thereby increasing conductivity.

Table 1: Potential Effects of Incorporating this compound into Conductive Polymers

| Property | Potential Effect | Rationale |

| Conductivity | Modulation (increase or decrease) | The pyrazole ring and its substituents can alter the electronic structure and charge transport properties of the polymer matrix. |